molecular formula C16H14N4OS B2895634 4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole CAS No. 671199-35-2

4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole

Cat. No.: B2895634
CAS No.: 671199-35-2
M. Wt: 310.38
InChI Key: NFRGIKMRXSNQRY-UHFFFAOYSA-N
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Description

4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of triazoloquinoline and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole typically involves multiple steps, starting with the preparation of the triazoloquinoline core. One common method involves the reaction of o-phenylenediamine with oxalic acid to form quinoxaline, which is then chlorinated and reacted with triazole-2-thiol to introduce the triazolo moiety . The final step involves the coupling of the triazoloquinoline with 3,5-dimethylisoxazole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .

Mechanism of Action

Biological Activity

The compound 4-(([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)methyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer, antiviral, and antimicrobial effects, supported by various studies.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a triazoloquinoline moiety and an isoxazole ring. The presence of sulfur in the thioether linkage is believed to enhance its biological activity. Below is a summary of its structural characteristics:

Feature Description
Chemical Formula C₁₄H₁₃N₅OS
Molecular Weight 297.35 g/mol
Structural Elements Triazole ring, quinoline moiety, isoxazole ring

Anticancer Activity

Research indicates that compounds containing triazole and quinoline structures often exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can induce cytotoxic effects against various cancer cell lines:

  • HepG2 (Hepatocellular carcinoma)
  • HCT116 (Colorectal cancer)
  • MCF-7 (Breast cancer)

For instance, a derivative with similar structural features demonstrated IC₅₀ values ranging from 2.44 to 9.43 μM against these cell lines, indicating potent cytotoxic activity . The mechanism behind this activity may involve DNA intercalation and inhibition of topoisomerase II, which are critical for DNA replication and cellular proliferation.

Antiviral and Antimicrobial Activity

The compound has also been investigated for its antiviral and antimicrobial properties. Preliminary studies suggest that it may interact with DNA through intercalation, which could inhibit viral replication processes. Additionally, triazole derivatives have been noted for their ability to inhibit enzymes involved in microbial metabolism .

A summary of the biological activities observed is presented below:

Activity Type Cell Lines/Pathogens IC₅₀ Values (μM)
AnticancerHepG26.29
HCT1162.44
MCF-7Not specified
AntiviralVarious viruses (specifics not detailed)Not specified
AntimicrobialBacterial strains (specifics not detailed)Not specified

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Intercalation : The compound's structure allows it to insert between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and viral replication.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • A study on [1,2,4]triazolo[4,3-c]quinazolines revealed significant cytotoxicity against HepG2 and HCT116 cell lines with IC₅₀ values indicating strong potential as therapeutic agents .
  • Another investigation focused on the synthesis of derivatives that demonstrated anti-proliferative activities against various cancer types and highlighted the role of specific substituents in enhancing biological activity .

Properties

IUPAC Name

3,5-dimethyl-4-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-10-13(11(2)21-19-10)9-22-16-18-17-15-8-7-12-5-3-4-6-14(12)20(15)16/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGIKMRXSNQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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